molecular formula C8H13NO2 B3183167 Methyl 2-isocyano-3-methylpentanoate CAS No. 730964-69-9

Methyl 2-isocyano-3-methylpentanoate

Cat. No. B3183167
M. Wt: 155.19 g/mol
InChI Key: DMWCFKAFLLZZPE-UHFFFAOYSA-N
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Description

“Methyl 2-isocyano-3-methylpentanoate” is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 24 atoms, including 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Molecular Structure Analysis

“Methyl 2-isocyano-3-methylpentanoate” contains a total of 23 bonds; 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 positively charged N .

Scientific Research Applications

Directed Homogeneous Hydrogenation

Research conducted by Brown, Evans, and James (2003) explores the directed homogeneous hydrogenation of methyl anti-3-hydroxy-2-methylpentanoate among other compounds. This process is crucial for synthesizing specific chemical structures, including various hydroxylated pentanoates, which have potential applications in pharmaceuticals, agrochemicals, and material science. The study highlights the versatility of rhodium-catalyzed reactions in organic synthesis, suggesting that similar methodologies could apply to compounds like Methyl 2-isocyano-3-methylpentanoate for synthesizing complex organic molecules (Brown et al., 2003).

Microbial Synthesis of Pentanol Isomers

Cann and Liao (2009) discuss the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, in engineered microorganisms. These compounds are valuable as potential biofuels and are produced via microbial fermentation. The approach underscores the biotechnological applications of chemicals structurally related to Methyl 2-isocyano-3-methylpentanoate, emphasizing the role of metabolic engineering in producing biofuels and other industrially relevant chemicals (Cann & Liao, 2009).

Organoleptic Properties of Pentanoate Esters

Snowden, Grenno, and Vial (2005) investigate the synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Their research into the organoleptic (sensory) properties of these compounds reveals potential applications in the flavor and fragrance industries, suggesting that derivatives of Methyl 2-isocyano-3-methylpentanoate could also find use in these sectors due to their structural similarities (Snowden et al., 2005).

Synthesis of Natural Product Derivatives

Hamad and Schinzer (2000) detail a synthesis method for (R) and (S) of 2-Methyl-3-oxa-5-(tert-butyldiphenylsilyloxyl)methylpentanoate and related compounds, demonstrating the utility of such chemical structures in synthesizing derivatives of natural products, including epothilones. This research points to the synthetic versatility of compounds like Methyl 2-isocyano-3-methylpentanoate in creating complex molecules for pharmaceutical applications (Hamad & Schinzer, 2000).

properties

IUPAC Name

methyl 2-isocyano-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCFKAFLLZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isocyano-3-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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